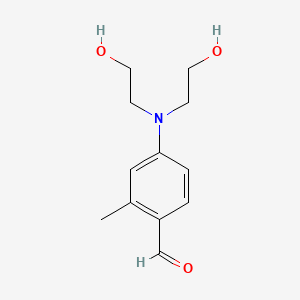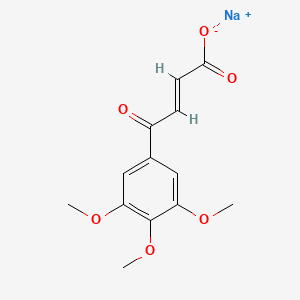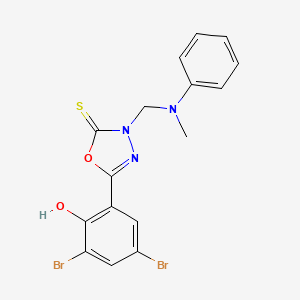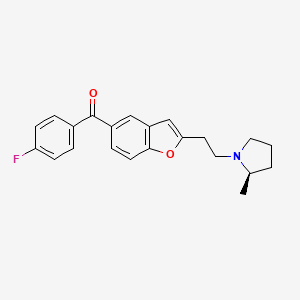
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Pyrrolidinyl Group: This step involves the addition of the pyrrolidinyl group to the benzofuran core, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Therapeutics: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanone would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to downstream effects on cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)methanol: Similar structure with an alcohol group instead of a ketone.
(4-Fluorophenyl)(2-(2-((2R)-2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)amine: Similar structure with an amine group.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity.
Benzofuran Core: The benzofuran structure is known for its versatility in medicinal chemistry, providing a scaffold for various bioactive compounds.
Propiedades
Número CAS |
460747-37-9 |
|---|---|
Fórmula molecular |
C22H22FNO2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]methanone |
InChI |
InChI=1S/C22H22FNO2/c1-15-3-2-11-24(15)12-10-20-14-18-13-17(6-9-21(18)26-20)22(25)16-4-7-19(23)8-5-16/h4-9,13-15H,2-3,10-12H2,1H3/t15-/m1/s1 |
Clave InChI |
VGSYEFOBFMUWGO-OAHLLOKOSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


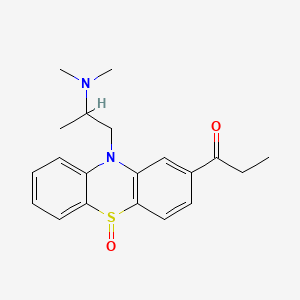
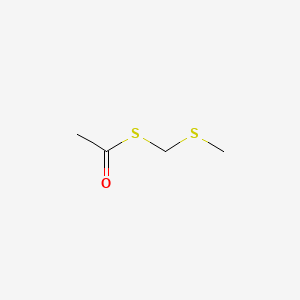
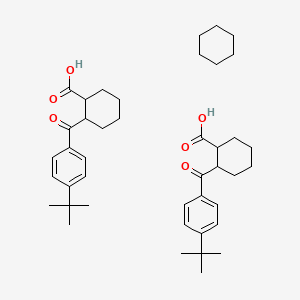
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
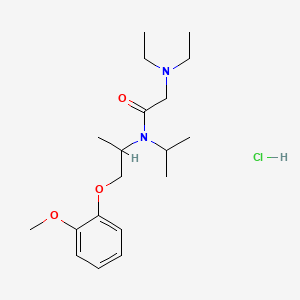
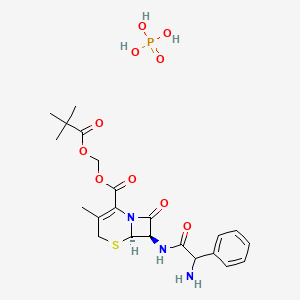

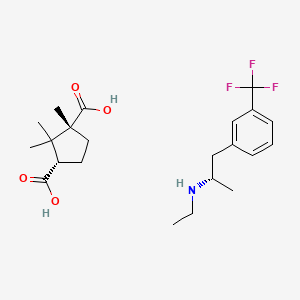
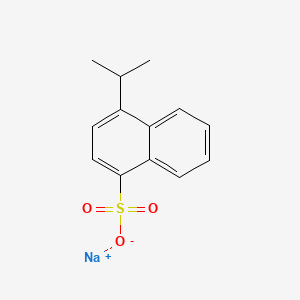
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

